4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a chemical compound belonging to the benzothiazole family, characterized by a benzothiazole ring structure with two chlorine atoms at positions 4 and 6, and a carbonitrile group at position 2. Its molecular formula is , and it has a molecular weight of approximately 219.09 g/mol. The compound is notable for its potential applications in various fields, particularly in medicinal chemistry due to its biological activities and synthetic versatility .
The reactivity of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile is primarily influenced by the presence of electron-withdrawing groups such as chlorine and the carbonitrile moiety. These groups can facilitate nucleophilic attacks and other functionalization reactions. For instance, derivatives of this compound have been synthesized through palladium-catalyzed reactions, which involve cyclization and C-H functionalization processes, yielding various substituted benzothiazoles .
Research indicates that 4,6-dichlorobenzo[d]thiazole-2-carbonitrile exhibits significant antimicrobial and antitumor activities. Derivatives synthesized from this compound have shown promising results as potential antimicrobial agents, particularly as inhibitors of DNA gyrase, which is crucial in bacterial DNA replication. Additionally, thiazole derivatives related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including those from gastric, colon, liver, breast cancers, and nasopharyngeal carcinoma .
The synthesis of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile can be achieved through several methods:
The applications of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile span several domains:
Interaction studies involving 4,6-dichlorobenzo[d]thiazole-2-carbonitrile have focused on its mechanism of action against biological targets. Molecular docking simulations have been employed to predict how derivatives interact with enzymes like DNA gyrase. These studies suggest that the structural features of this compound significantly influence its binding affinity and biological activity .
Several compounds share structural similarities with 4,6-dichlorobenzo[d]thiazole-2-carbonitrile. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Hydroxybenzo[d]thiazole-2-carbonitrile | Hydroxy group at position 6 | Exhibits different reactivity patterns due to hydroxyl substitution. |
| 5-Chlorobenzo[d]thiazole-2-carbonitrile | Chlorine at position 5 | Shows distinct biological activity profiles compared to dichloro derivatives. |
| 7-Chlorobenzo[d]thiazole-2-carbonitrile | Chlorine at position 7 | May have varied interactions with biological targets due to positional differences. |
| 4-Aminobenzo[d]thiazole-2-carbonitrile | Amino group at position 4 | Displays different pharmacological properties due to amino substitution. |
These compounds are notable for their varying biological activities and synthetic routes, which highlight the uniqueness of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile in medicinal chemistry and organic synthesis .
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile represents a heterocyclic aromatic compound featuring a fused benzothiazole ring system with strategic halogen and nitrile substitutions . The molecular formula C₈H₂Cl₂N₂S corresponds to a molecular weight of 229.09 g/mol, establishing this compound as a moderately sized organic molecule with significant electron-withdrawing character [2] [3]. The International Union of Pure and Applied Chemistry name 4,6-dichloro-1,3-benzothiazole-2-carbonitrile reflects the systematic positioning of functional groups within the heterocyclic framework [4] [2].
The molecular architecture consists of a benzene ring fused to a thiazole moiety, creating a planar aromatic system that exhibits extended conjugation throughout the structure [5]. The thiazole ring contributes both nitrogen and sulfur heteroatoms, with the sulfur positioned at the fusion point between the two rings [5]. Chlorine atoms occupy positions 4 and 6 of the benzene ring, introducing significant electronic effects through their electron-withdrawing properties [6]. The carbonitrile group at position 2 of the thiazole ring provides additional electron-withdrawing character and serves as a reactive site for further chemical transformations .
Computational studies on related benzothiazole derivatives indicate that the molecular conformation typically exhibits minimal deviation from planarity, with inter-ring twist angles generally ranging from 0° to 25° depending on substitution patterns [5]. The presence of chlorine substituents at positions 4 and 6 creates a symmetrical electronic distribution that stabilizes the planar conformation [5]. Bond angles within the thiazole ring approximate C-N-C angles of 116° and C-S-C angles of 92°, consistent with sp² hybridization of the heteroatoms [7].
Crystallographic analysis of benzothiazole derivatives reveals characteristic packing arrangements that influence both physical properties and reactivity patterns [8] [9]. Related compounds in this chemical class typically crystallize in monoclinic or orthorhombic crystal systems, with space groups commonly belonging to P2₁/c or P2₁2₁2₁ symmetries [8] [9]. The crystal structure of 3-benzothiazole-9-ethyl carbazole, a structurally related compound, demonstrates orthorhombic symmetry with cell parameters a = 5.6626 Å, b = 12.606 Å, c = 22.639 Å, and unit cell volume V = 1616.0 ų [8].
Intermolecular interactions within benzothiazole crystal lattices are primarily governed by van der Waals forces, π-π stacking interactions between aromatic rings, and halogen bonding contributions from chlorine substituents [10] [5]. The planar nature of the benzothiazole framework facilitates efficient π-π stacking with typical inter-planar distances ranging from 3.3 to 3.7 Å [10]. Chlorine atoms at positions 4 and 6 participate in weak C-Cl···π interactions that contribute to crystal stability and influence molecular packing arrangements [5].
Powder X-ray diffraction patterns of related dichlorobenzothiazole compounds exhibit characteristic diffraction peaks that reflect the underlying crystal structure [10] [11]. Sharp diffraction peaks typically appear at 2θ values between 10° and 30°, indicating high crystallinity and well-ordered molecular packing [10]. The presence of chlorine substituents often results in enhanced peak intensities due to their significant scattering factors [11].
Infrared spectroscopy of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile exhibits characteristic absorption bands that provide definitive structural identification [12] [13]. The carbonitrile functional group produces a sharp, intense absorption band in the region of 2225-2235 cm⁻¹, consistent with the C≡N stretching vibration [14] [12]. Aromatic C=C stretching vibrations appear as multiple bands between 1580 and 1620 cm⁻¹, reflecting the conjugated nature of the benzothiazole ring system [12] [13].
The presence of chlorine substituents manifests in the fingerprint region through C-Cl stretching vibrations typically observed between 750 and 850 cm⁻¹ [12] [13]. Carbon-sulfur bond stretching produces characteristic absorptions in the 650-750 cm⁻¹ range, providing evidence for the thiazole ring structure [13]. Aromatic C-H stretching vibrations appear as weak bands near 3100 cm⁻¹, while out-of-plane bending modes contribute to the complex fingerprint region below 900 cm⁻¹ [12].
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of the compound [15] [16]. Proton nuclear magnetic resonance spectra exhibit aromatic proton signals in the 7.5-8.5 ppm region, with the specific chemical shifts influenced by the electron-withdrawing effects of both chlorine and carbonitrile substituents [15] [16]. The limited number of proton signals reflects the high degree of substitution within the aromatic framework [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonitrile carbon as a characteristic signal between 115 and 120 ppm, while aromatic carbons appear throughout the 120-160 ppm range [15] [16] [17]. The quaternary carbons bearing chlorine substituents typically exhibit downfield shifts due to the electronegative nature of the halogen atoms [16] [17]. Mass spectrometry provides molecular ion confirmation with the [M+H]⁺ peak appearing at m/z 229.0, consistent with the calculated molecular weight [2].
Quantum mechanical calculations on benzothiazole derivatives provide insight into the electronic structure and frontier molecular orbital characteristics of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile [18] [19] [20]. Density functional theory studies using the B3LYP functional with 6-31G** basis sets reveal that the highest occupied molecular orbital energy typically ranges from -6.0 to -6.5 eV for heavily substituted benzothiazole derivatives [21] [20]. The lowest unoccupied molecular orbital energy is estimated between -2.5 and -3.0 eV, resulting in a frontier orbital energy gap of approximately 3.0 to 4.0 eV [21] [20].
The electron-withdrawing nature of both chlorine substituents and the carbonitrile group significantly stabilizes both frontier orbitals, with the lowest unoccupied molecular orbital exhibiting particular stabilization [18] [20]. Natural bond orbital analysis indicates substantial electron delocalization throughout the conjugated π-system, with significant contributions from the sulfur and nitrogen heteroatoms [18]. The highest occupied molecular orbital typically localizes electron density on the benzene ring and sulfur atom, while the lowest unoccupied molecular orbital extends across the entire molecular framework with particular concentration on the carbonitrile group [22] [21].
Time-dependent density functional theory calculations predict the primary electronic transition to occur in the ultraviolet region between 280 and 320 nm, corresponding to a π-π* transition involving charge transfer from the benzothiazole core to the electron-deficient carbonitrile substituent [21] [18]. The calculated dipole moment ranges from 2.5 to 4.0 Debye units, reflecting the asymmetric distribution of electron density caused by the polar carbonitrile group [18] [19].
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile exists as a solid at room temperature with an appearance described as white to pale yellow crystalline powder [4] [3]. The compound exhibits moderate thermal stability with decomposition typically occurring above 200°C under atmospheric conditions [4] [3]. Limited experimental data suggests the compound maintains structural integrity up to approximately 250-300°C before undergoing thermal decomposition [4].
Solubility characteristics reflect the compound's polar nature combined with significant hydrophobic character from the aromatic ring system [3]. The presence of electron-withdrawing substituents enhances solubility in moderately polar organic solvents while maintaining limited solubility in highly polar protic solvents [3]. Computational predictions suggest moderate solubility in solvents such as dimethyl sulfoxide, dimethylformamide, and acetone, with reduced solubility in alcohols and minimal solubility in water [3].
The compound's density is estimated to be approximately 1.6-1.7 g/cm³ based on structural analogy with related dichlorobenzothiazole derivatives [6]. Refractive index values are expected to fall within the range of 1.65-1.75, consistent with highly conjugated aromatic compounds containing heteroatoms [3]. The high electron density associated with the π-system and heteroatoms contributes to elevated polarizability values estimated between 15 and 20 Ų [18].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 229.09 g/mol | [2] |
| Physical State | Crystalline solid | [4] [3] |
| Appearance | White to pale yellow powder | [4] [3] |
| Estimated Density | 1.6-1.7 g/cm³ | [6] |
| Thermal Stability | Up to ~200°C | [4] [3] |
| Estimated Refractive Index | 1.65-1.75 | [3] |
Thermal analysis of benzothiazole derivatives indicates that 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile exhibits stability characteristic of heavily substituted aromatic heterocycles [23] [24]. Thermogravimetric analysis of related benzothiazole compounds demonstrates initial weight loss occurring above 200°C, with major decomposition events typically observed between 250 and 350°C [24]. The presence of electron-withdrawing chlorine substituents and the carbonitrile group contributes to enhanced thermal stability compared to unsubstituted benzothiazole derivatives [23].
Decomposition pathways likely involve initial loss of the carbonitrile group through thermal cycloreversion or nucleophilic attack at elevated temperatures [23]. The resulting intermediate may undergo further fragmentation involving cleavage of the C-Cl bonds, particularly under oxidative conditions [23]. The thiazole ring system typically demonstrates remarkable thermal stability, often persisting at temperatures exceeding 300°C before undergoing ring-opening reactions [24].
Kinetic studies on related nitrile-containing heterocycles suggest that the carbonitrile group represents the most thermally labile component of the molecular structure [23]. Activation energies for carbonitrile loss typically range from 180 to 220 kJ/mol, depending on the electronic environment and steric factors [23]. The sequential loss of chlorine substituents occurs at higher temperatures, with activation energies generally exceeding 250 kJ/mol due to the strength of aromatic C-Cl bonds [24].
Palladium-catalyzed cyclization represents one of the most significant synthetic approaches for constructing the benzothiazole core of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile. This methodology employs palladium complexes to facilitate intramolecular cyclization through carbon-hydrogen functionalization and carbon-sulfur bond formation mechanisms [1] [2].
The fundamental approach involves the treatment of thiobenzanilide precursors with palladium(II) catalysts under oxidative conditions. Inamoto and colleagues demonstrated that a catalytic system consisting of 10 mol% palladium(II), 50 mol% copper(I), and 2 equivalents of tetrabutylammonium bromide produces variously substituted benzothiazoles in yields ranging from 60-75% [1]. The reaction proceeds through carbon-hydrogen functionalization followed by intramolecular carbon-sulfur bond formation, providing high regioselectivity for the desired thiazole ring closure.
Wang and coworkers further advanced this methodology by developing milder reaction conditions using water as the reaction medium [3]. Their protocol operates at remarkably mild temperatures of 40°C, representing a significant improvement over traditional high-temperature methods. The aqueous system demonstrates excellent functional group tolerance and provides yields of 77-89% for various substituted benzothiazoles. For certain substrates, the addition of amphiphilic surfactants such as Triton X-100 significantly enhances the reaction efficiency.
The mechanistic pathway involves initial coordination of the palladium catalyst to the thiobenzanilide substrate, followed by carbon-hydrogen activation at the ortho position relative to the nitrogen atom. Subsequent intramolecular nucleophilic attack by the sulfur atom on the activated carbon center results in cyclization and formation of the benzothiazole ring. The copper co-catalyst facilitates reoxidation of the palladium species, maintaining the catalytic cycle [1].
Recent developments have focused on improving the sustainability of palladium-catalyzed methods. The use of recyclable palladium catalysts supported on heterogeneous materials has shown promising results for industrial applications. Additionally, the development of lower catalyst loadings and milder reaction conditions has enhanced the economic viability of these transformations [4].
Nucleophilic substitution strategies exploit the electron-deficient nature of chlorinated benzothiazole precursors to install various functional groups, including the nitrile substituent at the 2-position. The presence of chlorine atoms at positions 4 and 6 significantly activates the benzothiazole ring toward nucleophilic attack, enabling selective functionalization .
The approach typically begins with pre-formed chlorinated benzothiazole intermediates, which undergo nucleophilic aromatic substitution with cyanide sources. Common nucleophiles include sodium cyanide, potassium cyanide, and more sophisticated cyanide transfer reagents such as zinc cyanide or potassium ferrocyanide. The reaction conditions generally require elevated temperatures (80-120°C) and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [6].
Mechanistically, the process follows the classical addition-elimination pathway for nucleophilic aromatic substitution. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a tetrahedral intermediate. Subsequent elimination of the leaving group restores aromaticity and yields the substituted product. The electron-withdrawing nature of the chlorine substituents and the benzothiazole ring system significantly stabilizes the intermediate, facilitating the transformation [7].
Recent advances have focused on developing more environmentally benign nucleophilic substitution protocols. The use of phase-transfer catalysts has enabled reactions to proceed under milder conditions with improved selectivity. Additionally, the development of flow chemistry techniques has enhanced the scalability and safety of these transformations for industrial applications [8].
The incorporation of the nitrile functional group at the 2-position of the benzothiazole ring represents a critical transformation in the synthesis of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile. Several cyanation methodologies have been developed, each offering distinct advantages in terms of yield, selectivity, and scalability [12] [6] [13].
Palladium-catalyzed cyanation has emerged as one of the most reliable methods for nitrile introduction. The methodology typically employs zinc cyanide or potassium ferrocyanide as cyanide sources, providing yields of 75-95% under optimized conditions. The reaction proceeds through oxidative addition of the palladium catalyst to the aryl halide substrate, followed by transmetalation with the cyanide source and reductive elimination to form the carbon-nitrogen bond [6].
Sundermeier and colleagues developed a particularly effective protocol using trimethylsilyl cyanide (TMSCN) as the cyanide source. The key to success is the slow addition of TMSCN to the reaction mixture, which prevents catalyst deactivation and ensures high yields. This method demonstrates excellent compatibility with both electron-rich and electron-poor substrates, making it suitable for the synthesis of various benzothiazole derivatives [6].
Copper-catalyzed cyanation offers a more economical alternative to palladium-based methods. Daugulis and coworkers reported the first practical copper-catalyzed cyanation of benzothiazoles using sodium cyanide and copper cyanide as the catalyst system. The reaction operates at 110°C in the presence of 1,10-phenanthroline as a ligand, providing yields of 70-85% [12]. This methodology represents a significant advance in making cyanation accessible for large-scale synthesis.
Recent developments in electrochemical cyanation have shown exceptional promise for sustainable synthesis. The methodology employs trimethylsilyl cyanide as the cyanide source in a divided electrochemical cell with tetrabutylammonium tetrafluoroborate as the supporting electrolyte. The process operates at room temperature and provides yields of 60-85% while eliminating the need for toxic metal catalysts [12].
Photoredox-nickel dual catalysis represents an emerging approach that combines visible light activation with nickel catalysis. This methodology uses α-aminoacetonitrile as a benign cyanide source and operates under remarkably mild conditions. The reaction demonstrates broad substrate scope, providing yields of 53-93% for various aryl and alkenyl halides [13].
The development of metal-free synthetic routes has gained significant momentum driven by environmental considerations and cost reduction imperatives. These methodologies eliminate the need for expensive transition metal catalysts while maintaining high efficiency and selectivity [11] [14] [7].
Tetrabromomethane (CBr₄) has emerged as an effective halogen bond donor catalyst for benzothiazole synthesis. The methodology operates under solvent-free conditions at temperatures of 60-80°C, providing yields of 64-91% for various substituted benzothiazoles. The catalytic mechanism involves halogen bond formation between the sulfur atom of the thioamide substrate and the bromine atom of CBr₄, activating the substrate toward cyclization [11].
The metal-free approach offers several advantages including operational simplicity, environmental compatibility, and cost-effectiveness. The absence of metal catalysts eliminates concerns about metal contamination in pharmaceutical applications and reduces waste disposal costs. Additionally, the mild reaction conditions and broad substrate scope make this methodology attractive for industrial implementation [11].
Iodine-catalyzed cyclization represents another significant metal-free approach. Zhang and colleagues developed a methodology using molecular iodine as a catalyst for the tandem cyclization of amines with carbon disulfide. The reaction proceeds through formation of dithiocarbamate intermediates followed by cyclization to yield 2-aminobenzothiazoles in yields up to 89% [14].
Electrochemical synthesis offers a particularly attractive metal-free alternative that uses electrical energy instead of chemical oxidants. The methodology employs simple graphite and iron electrodes in an undivided cell with lithium perchlorate as the supporting electrolyte. The process operates at room temperature and provides yields of 64-91% while generating minimal chemical waste [15].
The translation of laboratory-scale synthetic methodologies to industrial production requires careful evaluation of multiple factors including cost, scalability, safety, and environmental impact. The choice of synthetic route significantly impacts the economic viability and sustainability of large-scale manufacturing [16] [17].
Raw material costs represent a primary consideration in industrial process selection. Palladium-catalyzed methods, while offering excellent yields and selectivity, face significant cost challenges due to the high price of palladium catalysts. Current palladium prices exceed $2,000 per ounce, making catalyst recovery and recycling essential for economic viability. In contrast, cyclocondensation methods using simple starting materials such as 4,6-dichlorobenzaldehyde and thiourea offer substantially lower raw material costs [16].
Catalyst requirements significantly influence industrial feasibility. Methods requiring expensive transition metal catalysts face challenges in large-scale implementation due to both cost and availability concerns. The development of heterogeneous catalysts that can be easily separated and recycled has partially addressed these concerns. Additionally, the optimization of catalyst loadings to minimize usage while maintaining high activity represents an active area of industrial research [16].
Temperature and energy requirements directly impact operational costs. High-temperature processes (above 150°C) require specialized equipment and increased energy consumption, affecting overall process economics. Mild reaction conditions, such as those developed for aqueous palladium-catalyzed cyclization at 40°C, offer significant advantages for industrial implementation [3].
Solvent usage and recovery represent critical factors for both economic and environmental considerations. Processes requiring large volumes of organic solvents face challenges related to solvent cost, recovery, and disposal. The development of aqueous or solvent-free methods addresses these concerns while improving the environmental profile of the manufacturing process [18].
Waste generation and treatment costs significantly impact overall process economics. Methods producing minimal waste or easily recyclable byproducts offer advantages for industrial implementation. The direct chlorination method, while producing hydrogen chloride gas as a byproduct, benefits from established infrastructure for acid gas handling and potential value recovery through hydrochloride salt formation [9].
The implementation of green chemistry principles in benzothiazole synthesis has become increasingly important as pharmaceutical and chemical industries face mounting pressure to reduce environmental impact and improve sustainability [15] [19] [20].
Atom economy represents a fundamental green chemistry principle that measures the efficiency of chemical transformations by calculating the percentage of starting material atoms incorporated into the final product. Metal-free synthetic routes typically demonstrate superior atom economy compared to traditional metal-catalyzed methods due to the elimination of metal waste. The cyclocondensation of 4,6-dichlorobenzaldehyde with thiourea achieves excellent atom economy while producing only water as a byproduct [4].
The use of renewable feedstocks is gaining importance in sustainable synthesis. Research efforts have focused on developing bio-based starting materials for benzothiazole synthesis, including the use of renewable aldehydes derived from biomass. While still in early development stages, these approaches promise to reduce dependence on petroleum-based raw materials [20].
Catalysis principles emphasize the use of catalytic rather than stoichiometric amounts of reagents. The development of highly active heterogeneous catalysts that can be easily separated and recycled represents a significant advance in sustainable synthesis. Zinc oxide-beta zeolite catalysts have demonstrated excellent recyclability for benzothiazole synthesis with minimal loss of activity over multiple cycles [21].
Safer solvents and reaction conditions have received considerable attention in green chemistry development. The use of water as a reaction medium eliminates concerns about organic solvent toxicity and flammability while reducing disposal costs. Ionic liquids represent another promising alternative, offering unique properties including negligible vapor pressure and excellent thermal stability [4].
Energy efficiency improvements have been achieved through the development of microwave-assisted synthesis and electrochemical methods. Microwave irradiation significantly reduces reaction times while maintaining high yields, resulting in substantial energy savings. Electrochemical methods operate at room temperature and use electrical energy more efficiently than conventional heating methods [15].
Waste prevention strategies focus on designing synthetic routes that minimize byproduct formation. The development of one-pot multicomponent reactions eliminates intermediate isolation and purification steps, reducing waste generation and improving overall efficiency. Additionally, the design of recyclable catalytic systems reduces the environmental burden associated with catalyst disposal [18].
Real-time analysis and process monitoring enable optimization of reaction conditions and early detection of process deviations. The implementation of in-situ monitoring techniques reduces the need for sampling and analysis while improving process control and product quality [15].
Inherently safer chemistry approaches focus on designing synthetic routes that minimize the use of hazardous reagents and reaction conditions. The replacement of toxic cyanide sources with safer alternatives such as α-aminoacetonitrile represents a significant advance in process safety. Additionally, the development of mild reaction conditions reduces the risk of thermal hazards and improves overall process safety [13].